PD 130908

Radiosensitizer Hypoxic cytotoxin Oncology

RSU 1069's dose-limiting systemic toxicity and synthetic instability compromise long-term in vivo radiosensitization studies. PD 130908 overcomes these limitations while retaining potent radiosensitizing activity, enabling repeat-dosing protocols with reproducible results. • Oral SER of 2.1-2.5 at 30 mg/kg in KHT and RIF-1 sarcoma models • ~10-fold greater sensitizing efficiency than misonidazole and etanidazole • LD50 of 620 mg/kg oral (mice) vs. 290 mg/kg for RSU 1069; reduced emetic potential in canine models • Validated for fractionated radiotherapy protocols and hypoxic bioreductive activation studies

Molecular Formula C8H14Br2N4O2
Molecular Weight 358.03 g/mol
CAS No. 131505-02-7
Cat. No. B1679094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 130908
CAS131505-02-7
SynonymsPD-130908;  PD130908;  PD 130908
Molecular FormulaC8H14Br2N4O2
Molecular Weight358.03 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CCCNCCBr.Br
InChIInChI=1S/C8H13BrN4O2.BrH/c9-2-4-10-3-1-6-12-7-5-11-8(12)13(14)15;/h5,7,10H,1-4,6H2;1H
InChIKeySZKHTAVHHLGWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 130908 (CAS 131505-02-7): A Reduced-Toxicity Nitroimidazole Radiosensitizer and Hypoxic Cytotoxin for Cancer Research


PD 130908 (CAS 131505-02-7) is a dual-function nitroimidazole derivative that functions as an orally active hypoxic cell radiosensitizer and hypoxic cytotoxin [1]. As a desoxy ring-opened analog of RSU 1069 [2], it belongs to the class of 2-nitroimidazole-based bioreductive agents developed to overcome the synthetic instability and dose-limiting systemic toxicity of earlier-generation hypoxic cell sensitizers [1]. PD 130908 demonstrates significant radiosensitization of hypoxic tumor cells and direct cytotoxicity under hypoxic conditions, with reduced systemic toxicity following oral administration [1]. The compound is indicated for research use in oncology and radiobiology .

Why PD 130908 Cannot Be Substituted with Other Nitroimidazole Radiosensitizers: Comparative Toxicity and Synthetic Feasibility


Not all nitroimidazole radiosensitizers are interchangeable for experimental or preclinical oncology applications. The parent compound RSU 1069, while potent, exhibits dose-limiting systemic toxicity and synthetic instability that preclude reliable in vivo use [1]. Alternative agents such as misonidazole and etanidazole display approximately 10-fold lower sensitizing efficiency than PD 130908, requiring substantially higher doses to achieve comparable radiosensitization [1]. RB 6145, a closely related ring-opened analog, shares comparable activity with PD 130908 but differs in emetic potential in preclinical models [2]. The key differentiation lies in PD 130908's unique combination of retained radiosensitization potency comparable to RSU 1069, reduced systemic toxicity, and synthetic accessibility, which directly impacts experimental reproducibility and in vivo tolerability.

PD 130908 Comparative Evidence Guide: Quantitative Differentiation from RSU 1069, RB 6145, Misonidazole, and Etanidazole


PD 130908 vs. RSU 1069: Reduced Systemic Toxicity Following Oral Administration in Murine Models

PD 130908 exhibits substantially reduced systemic toxicity following oral drug administration compared to RSU 1069 while retaining comparable radiosensitizing activity [1]. Unlike RSU 1069, which was associated with significant synthetic instability and dose-limiting systemic toxicity that hindered clinical development [1], PD 130908 overcomes these limitations through structural modification as a desoxy ring-opened analog [1].

Radiosensitizer Hypoxic cytotoxin Oncology In vivo tolerability

PD 130908 vs. Misonidazole and Etanidazole: 10-Fold Greater Sensitizing Efficiency

PD 130908 demonstrates approximately 10-fold greater sensitizing efficiency than the first-generation nitroimidazole radiosensitizers misonidazole and etanidazole following oral or intraperitoneal administration [1]. This substantial improvement in potency enables lower effective dosing and reduces the risk of dose-limiting peripheral neuropathy that characterized clinical experience with misonidazole [1].

Radiosensitizer Hypoxic cell sensitization Radiotherapy enhancement Oncology

PD 130908 vs. RSU 1069: Hypoxic Cytotoxicity with Attenuated Potency but Improved Therapeutic Index

Under clamped tumor conditions (60-minute clamping following administration), PD 130908 demonstrates effective hypoxic cytotoxicity in vivo but is less potent as a hypoxic cytotoxin than RSU 1069 [1]. This attenuated potency, when combined with substantially reduced systemic toxicity, results in a more favorable therapeutic index for radiosensitization applications [1].

Hypoxic cytotoxin Bioreductive agent Tumor hypoxia Oncology

PD 130908 vs. RB 6145: Reduced Emetic Potential in Canine Preclinical Models

In a comparative evaluation of emetic potential, both RB 6145 (the ring-opened analog of RSU 1069) and PD 130908 (the desoxy ring-opened analog) were less emetic than RSU 1069 when administered intravenously to dogs at doses ranging from 20% to 50% of the mouse equivalent maximum tolerated dose (MTD) [1].

Emetic potential Preclinical toxicology Nitroimidazole analogs Tolerability

PD 130908 vs. RSU 1069: Orally Active Radiosensitization Comparable to RSU 1069 in Murine Tumor Models

PD 130908 demonstrates radiosensitizing activity comparable to RSU 1069 following oral or intraperitoneal administration to mice bearing KHT or RIF-1 sarcoma tumors [1]. The Sensitizer Enhancement Ratio (SER) for PD 130908 at 30 mg/kg (oral) ranges from 2.1 to 2.5, which is comparable to RSU 1069 but with reduced systemic toxicity .

Oral bioavailability Radiosensitizer Murine sarcoma models Oncology

PD 130908 vs. RSU 1069: Overcomes Synthetic Instability and Production Barriers

The development program that yielded PD 130908 specifically aimed to overcome the synthetic difficulties and instability associated with RSU 1069 [1]. PD 130908 emerged as a candidate that retained favorable biological activity while circumventing the instability and synthetic problems encountered with RSU 1069 [1].

Synthetic feasibility Chemical stability Compound procurement Research reproducibility

PD 130908 (CAS 131505-02-7): Validated Research Applications in Radiobiology and Preclinical Oncology


Fractionated Radiotherapy Enhancement Studies in Murine Tumor Models

PD 130908 is ideally suited for preclinical studies evaluating fractionated radiotherapy combined with hypoxic cell radiosensitization. The compound's reduced systemic toxicity enables repeated oral dosing at levels sufficient to achieve significant radiosensitization [1]. With an oral Sensitizer Enhancement Ratio (SER) of 2.1–2.5 at 30 mg/kg in KHT and RIF-1 sarcoma models, PD 130908 provides a robust experimental tool for investigating radiotherapy enhancement protocols without the dose-limiting toxicity that compromises long-term in vivo studies with RSU 1069 [1].

Hypoxic Tumor Cell Cytotoxicity Assays with Tumor Clamping Protocols

PD 130908 demonstrates effective hypoxic cytotoxicity in vivo when tumors are clamped for 60 minutes following compound administration, providing a validated model for studying bioreductive activation in the hypoxic tumor microenvironment [1]. While less potent as a direct hypoxic cytotoxin than RSU 1069, this attenuated potency combined with reduced systemic toxicity yields a more favorable therapeutic index for studies requiring repeated administrations [1].

Comparative Radiosensitizer Pharmacology Studies Requiring Oral Bioavailability

PD 130908's oral activity and approximately 10-fold greater sensitizing efficiency than first-generation agents such as misonidazole and etanidazole make it a valuable reference compound for comparative radiosensitizer pharmacology studies [1]. The compound can serve as a benchmark for evaluating novel nitroimidazole derivatives or alternative radiosensitization strategies in murine sarcoma models [1].

Preclinical Tolerability and Toxicology Assessment of Nitroimidazole Radiosensitizers

Given the well-documented systemic toxicity limitations of RSU 1069, PD 130908 serves as a comparator for evaluating the tolerability profiles of next-generation nitroimidazole analogs. Its reduced emetic potential in canine models at 20–50% of mouse equivalent MTD [2] and substantially reduced systemic toxicity following oral administration [1] provide a benchmark for assessing improvements in the therapeutic index of novel compounds.

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